3,5-Dichloro-2,4-difluorobenzoic acid
Overview
Description
3,5-Dichloro-2,4-difluorobenzoic acid is an organic compound with the molecular formula C7H2Cl2F2O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and two fluorine atoms on the benzene ring
Mechanism of Action
Target of Action
3,5-Dichloro-2,4-difluorobenzoic acid is a biochemical reagent . . It’s important to note that the compound’s safety data sheet indicates it may cause respiratory irritation , suggesting it may interact with targets in the respiratory system .
Mode of Action
It’s synthesized from 4-chloro-3,5-difluorobenzonitrile through a sequence involving nitration, selective reduction, diazotisation, and chlorination . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s known that halogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials . This suggests that the compound might affect biochemical pathways related to bacterial growth and survival.
Result of Action
The compound’s safety data sheet indicates it may cause respiratory irritation , suggesting it might induce inflammatory responses in the respiratory system.
Action Environment
It’s known that the compound should be stored in a dry, cool, and well-ventilated place . This suggests that temperature, humidity, and ventilation might affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-2,4-difluorobenzoic acid can be synthesized from commercially available 4-chloro-3,5-difluorobenzonitrile. The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination . The detailed steps are as follows:
Nitration: The starting material, 4-chloro-3,5-difluorobenzonitrile, is treated with concentrated nitric acid and sulfuric acid to introduce a nitro group.
Selective Reduction: The nitro group is selectively reduced to an amino group.
Diazotisation: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Chlorination: The diazonium salt is then treated with hydrochloric acid to introduce the chlorine atoms, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium-phosphane complexes may be employed to facilitate certain steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2,4-difluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions often involve the use of bases or acids to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
3,5-Dichloro-2,4-difluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: Similar in structure but with different positions of chlorine and fluorine atoms.
4-Chloro-2,5-difluorobenzoic acid: Another structural isomer with distinct chemical properties.
2,4-Dichlorobenzoic acid: Lacks fluorine atoms, resulting in different reactivity and applications.
Uniqueness
3,5-Dichloro-2,4-difluorobenzoic acid is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical properties, making it suitable for specific applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
3,5-dichloro-2,4-difluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O2/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLNHUHKYANNLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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